molecular formula C13H22N4O4S B1678810 Ranitidine S-oxide CAS No. 73851-70-4

Ranitidine S-oxide

Numéro de catalogue B1678810
Numéro CAS: 73851-70-4
Poids moléculaire: 330.41 g/mol
Clé InChI: SKHXRNHSZTXSLP-UKTHLTGXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ranitidine S-oxide is a pharmaceutical impurity standard with a purity of ≥95.0% (HPLC). It is also known as Ranitidine Related Compound C (USP), Ranitidine impurity C (PhEur), and N-{2-{{{5-[(Dimethylamino)methyl]furan-2-yl}methyl}sulfinyl}ethyl}-N′-methyl-2-nitroethene-1,1-diamine . It belongs to the class of organic compounds known as aralkylamines, which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Synthesis Analysis

The oxidation of Ranitidine to its N-oxide and S-oxide and desmethylranitidine is carried out in the liver. The oxidation process is inhibited by metimazole, a flavin-containing monooxygenase (FMO) inhibitor . The presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of this impurity .


Molecular Structure Analysis

The empirical formula of Ranitidine S-oxide is C13H22N4O4S with a molecular weight of 330.40 . The molecular structure of Ranitidine S-oxide is available on various chemical databases .


Physical And Chemical Properties Analysis

Ranitidine S-oxide has a density of 1.265g/cm3, a boiling point of 527.5ºC at 760 mmHg, and a flash point of 272.8ºC . It is stored at a temperature of 2-8°C .

Applications De Recherche Scientifique

Antioxidant Properties

Ranitidine has been found to have antioxidant properties . This means it can neutralize harmful free radicals in the body, which are unstable molecules that can damage cells. This property could potentially be used in the treatment of diseases where oxidative stress plays a role .

Anti-Glycation Potential

Ranitidine has also been found to have anti-glycation potential . Glycation is a process where sugar molecules bond to proteins or lipids in the body without the controlling action of enzymes. This process can lead to the formation of harmful compounds known as advanced glycation end products (AGEs), which are implicated in various diseases such as diabetes and Alzheimer’s. Ranitidine’s anti-glycation potential could therefore be useful in the treatment of these diseases .

Inhibition of Gastric Juice Secretion

Ranitidine is a histamine H2 receptor antagonist, which means it can inhibit the secretion of gastric juice in the stomach . This makes it useful in the treatment of conditions such as active duodenal ulcers, gastric ulcers, Zollinger-Ellison syndrome, gastroesophageal reflux disease, and erosive esophagitis .

Effect on Drug Absorption

Research has shown that the absorption of ranitidine can be affected by the application of sodium sulfobutyl ether-β-cyclodextrin (SBE-β-CD) . This could potentially be used to control the rate at which ranitidine is absorbed into the body, allowing for more precise dosing .

Interaction with Other Drugs

Ranitidine can interact with other drugs, affecting their absorption and efficacy. For example, it has been found to interact with SBE-β-CD, forming a complex that reduces ranitidine permeability . This could potentially be used to control the rate at which other drugs are absorbed into the body when taken with ranitidine .

Potential Use in Drug Development

The properties of ranitidine, such as its antioxidant and anti-glycation potential, as well as its ability to affect drug absorption, make it a potential candidate for use in the development of new drugs . Its properties could be harnessed to create drugs with improved efficacy and fewer side effects .

Mécanisme D'action

Target of Action

Ranitidine S-oxide primarily targets the Histamine H2 receptor . This receptor plays a crucial role in the regulation of gastric acid secretion. When histamine binds to the H2 receptor, it stimulates the secretion of gastric acid, which is essential for digestion .

Mode of Action

Ranitidine S-oxide, like its parent compound Ranitidine, is a competitive and reversible inhibitor of the Histamine H2 receptor . By binding to this receptor, it prevents histamine from attaching and thus inhibits the secretion of gastric acid . This results in a decrease in gastric acid secretion and an increase in gastric pH .

Biochemical Pathways

Ranitidine S-oxide is metabolized in the liver by isozymes of Flavin-Containing Monooxygenase (FMO) and Cytochrome P450 . The oxidation of Ranitidine by these enzymes results in the formation of Ranitidine N-oxide and Ranitidine S-oxide . The N- and S-oxidations of Ranitidine were inhibited by metimazole, an FMO inhibitor, and desmethylation of Ranitidine was inhibited by SKF525A, a Cytochrome P450 inhibitor .

Pharmacokinetics

The pharmacokinetics of Ranitidine S-oxide are similar to those of its parent compound, Ranitidine. The bioavailability of Ranitidine after oral administration is approximately 50% due to presystemic hepatic metabolism . Plasma protein binding of Ranitidine is approximately 15% and the apparent volume of distribution is greater than body volume . Renal clearance is about 410 mL/min . Clearance is decreased in the elderly and those with impaired hepatic or renal function .

Result of Action

The primary result of Ranitidine S-oxide’s action is the reduction of gastric acid secretion, leading to an increase in gastric pH . This can alleviate symptoms associated with conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .

Action Environment

Environmental factors can influence the action of Ranitidine S-oxide. For instance, the presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of N-nitrosodimethylamine (NDMA), a potential impurity in Ranitidine . Therefore, special pharmaceutical formulation and manufacturing designs may be necessary to prevent the formation of this impurity .

Safety and Hazards

Ranitidine S-oxide may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause an allergic skin reaction .

Orientations Futures

The presence of the impurity N-nitrosodimethylamine (NDMA) has been a reason for recent drug product recalls. The available data builds a case for the evaluation of NDMA formation in all histamine H2 receptor antagonists especially famotidine as a liable agent at different conditions and in the presence or absence of nitrite ions and some pharmaceutical excipients in vitro and in vivo .

Propriétés

IUPAC Name

(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S/c1-14-13(9-17(18)19)15-6-7-22(20)10-12-5-4-11(21-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHXRNHSZTXSLP-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCS(=O)CC1=CC=C(O1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ranitidine S-oxide

CAS RN

73851-70-4
Record name 73851-70-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ranitidine S-oxide
Reactant of Route 2
Ranitidine S-oxide
Reactant of Route 3
Ranitidine S-oxide
Reactant of Route 4
Reactant of Route 4
Ranitidine S-oxide
Reactant of Route 5
Reactant of Route 5
Ranitidine S-oxide
Reactant of Route 6
Reactant of Route 6
Ranitidine S-oxide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.